2-((1S,3R)-3-Hydroxycyclohexyl)-5-(1,1-dimethylnonyl)phenol
Overview
Description
CP 47,497-C9-homolog is a synthetic cannabinoid, specifically a homologue of CP 47,497. It is a potent agonist of the cannabinoid receptors, particularly the CB1 receptor. This compound is part of a class of synthetic cannabinoids that have been developed for research purposes to study the endocannabinoid system and the effects of cannabinoids on the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CP 47,497-C9-homolog involves the reaction of 5-(1,1-dimethylnonyl)-2-hydroxybenzaldehyde with cyclohexanone in the presence of a base to form the corresponding cyclohexylphenol. The reaction conditions typically involve the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide or tetrahydrofuran .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods with appropriate safety and regulatory measures in place .
Chemical Reactions Analysis
Types of Reactions
CP 47,497-C9-homolog undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The carbonyl group in the cyclohexanone moiety can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
CP 47,497-C9-homolog is used extensively in scientific research to study the cannabinoid system. Its applications include:
Chemistry: Understanding the structure-activity relationships of cannabinoids.
Biology: Investigating the effects of cannabinoids on cellular signaling pathways.
Medicine: Exploring potential therapeutic uses of cannabinoids for pain management and other conditions.
Industry: Developing new synthetic cannabinoids for research and potential therapeutic applications.
Mechanism of Action
CP 47,497-C9-homolog exerts its effects by binding to cannabinoid receptors, particularly the CB1 receptor, which is primarily found in the brain. This binding activates the receptor, leading to a cascade of intracellular signaling events that modulate neurotransmitter release and other cellular processes. The compound mimics the effects of endogenous cannabinoids, such as anandamide, by activating the same receptors .
Comparison with Similar Compounds
Similar Compounds
CP 47,497: The parent compound, which has a similar structure but different alkyl chain length.
CP 47,497-C8-homolog: Another homologue with a slightly shorter alkyl chain.
Uniqueness
CP 47,497-C9-homolog is unique due to its specific alkyl chain length, which affects its binding affinity and potency at cannabinoid receptors. It is several times more potent than the parent compound CP 47,497, making it a valuable tool for studying the cannabinoid system .
Properties
IUPAC Name |
2-[(1S,3R)-3-hydroxycyclohexyl]-5-(2-methyldecan-2-yl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38O2/c1-4-5-6-7-8-9-15-23(2,3)19-13-14-21(22(25)17-19)18-11-10-12-20(24)16-18/h13-14,17-18,20,24-25H,4-12,15-16H2,1-3H3/t18-,20+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIGNODGYJZJTBM-AZUAARDMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(C)(C)C1=CC(=C(C=C1)C2CCCC(C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCC(C)(C)C1=CC(=C(C=C1)[C@H]2CCC[C@H](C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801017341, DTXSID90875481 | |
Record name | cis-5-(1,1-dimethylnonyl)-2-(3-hydroxycyclohexyl)-phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801017341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(1,1-Dimethylnonyl)-2-[(1S,3R)-3-hydroxycyclohexyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90875481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132296-12-9, 134308-14-8, 70435-08-4 | |
Record name | 5-(1,1-Dimethylnonyl)-2-[(1S,3R)-3-hydroxycyclohexyl]phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=132296-12-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (C9)-CP-47497 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134308148 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | cis-5-(1,1-dimethylnonyl)-2-(3-hydroxycyclohexyl)-phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801017341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(1,1-Dimethylnonyl)-2-[(1S,3R)-3-hydroxycyclohexyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90875481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (C9)-CP-47497 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7W96Y4OF1O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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